[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
[3-(3-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazinone derivative characterized by a pyridazinone core substituted with a 3-chlorophenyl group at position 3 and an acetic acid moiety at position 1 (Figure 1). The acetic acid group enhances solubility and enables salt formation, while the meta-chlorophenyl substituent influences lipophilicity and intermolecular interactions.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDDZVGPCMEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring. The final step involves the hydrolysis of the ester group to form the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Position Variations on the Aromatic Ring
Key Compounds :
- [3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (QZ-0492): Para-chloro substitution (Catalog No. 159179, MW 264.67) .
- [3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (QY-6597): Ortho-chloro substitution (Catalog No. 1239773-56-8, MW 264.67) .
Findings :
- Meta vs. Para-substituted analogs may exhibit reduced steric hindrance, favoring planar interactions with flat binding pockets .
- Ortho Chloro : The ortho isomer (QY-6597) introduces steric constraints that could limit rotational freedom, affecting conformational stability. This positional change might reduce solubility due to increased molecular crowding .
Functional Group Modifications
Key Compounds :
Findings :
Heterocyclic and Additional Substituents
Key Compounds :
Findings :
- However, the additional phenyl ring may increase molecular weight (MW 369.8), reducing solubility .
- Trifluoromethyl Effect: QANVOR’s CF₃ group is strongly electron-withdrawing, which could enhance metabolic stability but reduce nucleophilicity at the pyridazinone core .
Structural and Physicochemical Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| [3-(3-Chlorophenyl)-...]acetic acid (Target) | 3-chlorophenyl at position 3 | C₁₂H₉ClN₂O₃ | 264.67 | Acetic acid, meta-chloro |
| [3-(4-Chlorophenyl)-...]acetic acid (QZ-0492) | 4-chlorophenyl at position 3 | C₁₂H₉ClN₂O₃ | 264.67 | Acetic acid, para-chloro |
| [3-(2-Chlorophenyl)-...]acetic acid (QY-6597) | 2-chlorophenyl at position 3 | C₁₂H₉ClN₂O₃ | 264.67 | Acetic acid, ortho-chloro |
| Ethyl [4-(2-chlorobenzyl)-3-methyl-...]acetate | 2-chlorobenzyl, methyl, ethyl ester | C₁₆H₁₇ClN₂O₃ | 320.77 | Ester, methyl on pyridazinone |
| 2-{3-Methyl-5-[4-(methylthio)benzyl]-...}acetic acid (7a) | Methylthio, benzyl, methyl | C₁₆H₁₆N₂O₃S | 316.37 | Methylthio, benzyl substitution |
Research Implications
- Pharmacological Activity : The target compound’s meta-chloro and acetic acid groups optimize a balance between solubility and target binding, as seen in its superior inhibitory activity compared to para- and ortho-chloro analogs in preliminary assays .
- Synthetic Accessibility : Ester derivatives (e.g., ethyl esters) are synthesized via nucleophilic substitution with halides and K₂CO₃, while acetic acid derivatives require hydrolysis or direct coupling .
- Crystallography: The pyridazinone core in the target compound adopts a planar conformation, with intermolecular hydrogen bonds involving the acetic acid group stabilizing the crystal lattice .
Biological Activity
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, with the CAS number 344348-91-0, is a heterocyclic compound notable for its potential biological activities. This compound features a pyridazine ring substituted with a chlorophenyl group and an acetic acid moiety, making it a candidate for various pharmacological applications.
The molecular formula of this compound is with a molecular weight of 264.66 g/mol. The compound's structure allows for diverse interactions at the molecular level, which underpins its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 264.66 g/mol |
| CAS Number | 344348-91-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences various cellular signaling pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Anticancer Properties : Investigations have shown that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes linked to disease progression, which could be beneficial in drug design.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in murine models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, crucial for cell survival and growth.
Study 3: Enzyme Interaction
A biochemical assay assessed the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The compound exhibited competitive inhibition, indicating its potential utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propionic acid | Similar structure with propionic acid | Potential anti-inflammatory effects |
| [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butyric acid | Similar structure with butyric acid | Anticancer properties |
The distinct combination of the chlorophenyl group and the pyridazine ring in this compound contributes to its unique biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
